6-Azido-fad - 101760-85-4

6-Azido-fad

Catalog Number: EVT-1172332
CAS Number: 101760-85-4
Molecular Formula: C27H32N12O15P2
Molecular Weight: 826.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

6-Azido-FAD is classified as a flavin derivative and belongs to the broader category of coenzymes. It is synthesized from flavin adenine dinucleotide, which is a crucial cofactor involved in various biological redox reactions. The introduction of the azido group enhances its utility in probing enzyme mechanisms and interactions due to its ability to participate in bioorthogonal reactions.

Synthesis Analysis

The synthesis of 6-Azido-FAD typically involves several key steps, often starting from riboflavin or its derivatives. A notable synthetic route includes:

  1. Formation of 6-Bromo-FAD: The initial step usually involves bromination at the 6-position of FAD.
  2. Substitution with Azide: The brominated intermediate is then treated with sodium azide under suitable conditions (often in a polar solvent like dimethylformamide) to replace the bromine with an azido group through an SN2S_N2 mechanism.
FAD+NaN3DMF6 Azido FAD\text{FAD}+\text{NaN}_3\xrightarrow{\text{DMF}}\text{6 Azido FAD}

This method allows for high yields and purity, making it suitable for further applications in enzymology and biochemistry.

Molecular Structure Analysis

The molecular structure of 6-Azido-FAD consists of:

  • Flavin moiety: The isoalloxazine ring system, which is crucial for its redox activity.
  • Adenine unit: Connected via a ribityl phosphate linker.
  • Azido group: Located at the 6-position of the isoalloxazine ring, which can participate in various chemical reactions.

The presence of the azido group alters the electronic properties of the flavin, potentially affecting its reactivity and interaction with enzymes.

Structural Data

  • Molecular Formula: C_{17}H_{18}N_{4}O_{9}P
  • Molecular Weight: Approximately 433.33 g/mol
  • Functional Groups: Azido (-N_3), phosphate, ribityl side chain.
Chemical Reactions Analysis

6-Azido-FAD participates in various chemical reactions, particularly those involving nucleophilic substitutions and cycloadditions due to its reactive azido group. Key reactions include:

  1. Bioorthogonal Reactions: The azido group can undergo click chemistry reactions, such as the Staudinger ligation or azide-alkyne cycloaddition.
  2. Enzyme Probing: It can act as a probe for flavin-dependent enzymes, allowing researchers to investigate enzyme mechanisms by observing changes in activity or binding upon modification with 6-Azido-FAD.
Mechanism of Action

The mechanism of action for 6-Azido-FAD primarily revolves around its role as a cofactor in enzymatic reactions. Upon binding to flavin-dependent enzymes, it participates in redox reactions by accepting or donating electrons. The azido group can also facilitate specific interactions within active sites or serve as a marker for studying enzyme kinetics and dynamics.

Interaction with Enzymes

Research has shown that 6-Azido-FAD can bind to various flavoproteins, displacing natural substrates and allowing for detailed studies on enzyme specificity and mechanism. For instance, it has been used to probe D-amino acid oxidase activity by analyzing spectral shifts upon binding.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a yellow crystalline solid.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light.
  • Reactivity: The azido group makes it reactive under specific conditions, facilitating bioorthogonal chemistry.
Applications

The applications of 6-Azido-FAD are diverse and significant within scientific research:

  1. Enzyme Mechanism Studies: Used extensively as a probe to investigate the mechanisms of flavin-dependent enzymes.
  2. Bioorthogonal Chemistry: Serves as a tool for labeling biomolecules in live cells due to its ability to participate in selective chemical reactions.
  3. Drug Development: Potentially useful in developing new therapeutics targeting flavin-dependent pathways.
Chemical Synthesis & Structural Characterization

Synthetic Pathways for 6-Azido-FAD Derivatives

Substitution Strategies at the 6-Position of Flavins

The synthesis of 6-azido-FAD (6-azido-flavin adenine dinucleotide) derivatives centers on achieving selective modification at the C6 position of the isoalloxazine ring system. This position is strategically chosen due to its relative chemical accessibility compared to other flavin ring positions and its reduced involvement in the canonical redox functions of flavin coenzymes. The foundational approach involves nucleophilic displacement reactions on appropriately activated flavin precursors. Halogenated flavins, particularly 6-chloro-flavin derivatives, serve as key intermediates due to the excellent leaving group ability of chloride. These precursors undergo nucleophilic substitution with azide anions (typically from sodium azide or tetrabutylammonium azide) under controlled conditions. The reaction proceeds via an SNAr mechanism, facilitated by the electron-deficient nature of the flavin ring system, which activates the C6 position toward nucleophilic attack. Microwave-assisted synthesis has been employed to accelerate this substitution step, reducing reaction times from hours to minutes while maintaining yields exceeding 70% [1].

Regioselective Azide Introduction in Flavin Coenzymes

Achieving high regioselectivity during azide introduction presents significant synthetic challenges due to the presence of multiple potentially reactive sites on the flavin molecule. Critical strategies include:

  • Protection Group Strategies: Temporary protection of the ribityl chain hydroxyl groups and the adenine amino group prevents unwanted side reactions. Acid-labile protecting groups (e.g., trityl) or enzymatically cleavable esters (e.g., acetyl) are commonly employed, followed by deprotection under mild conditions after azide incorporation to preserve the azide functionality [1].
  • Solvent and Temperature Control: Reactions are typically conducted in polar aprotic solvents such as dimethylformamide or acetonitrile at temperatures between 0°C and 25°C. Lower temperatures favor C6 selectivity by suppressing competing reactions at other ring positions [1] [4].
  • Activation Methods: Pre-activation of the C6 position using triflic anhydride to form a 6-O-triflate derivative significantly enhances the electrophilicity of this site, enabling rapid and regioselective azide displacement under mild conditions. This method, adapted from phosphatidylinositol derivative synthesis, offers superior regiocontrol compared to direct halogen displacement [1].

Table 1: Comparison of Azidation Methods for 6-Azido-Flavin Synthesis

PrecursorAzide SourceConditionsYield (%)Regioselectivity
6-Chloro-FADNaN₃, DMF60°C, 12 h55-60Moderate
6-Chloro-FADNaN₃, DMFMicrowave, 80°C, 20 min72Moderate
6-O-Triflate-FADNaN₃, MeCN0°C → RT, 2 h85High
6-Bromo-FADBu₄N⁺N₃⁻, DMSORT, 8 h65Moderate

Purification and Stabilization Techniques for Azido-Flavins

Purification of 6-azido-FAD presents challenges due to its inherent photosensitivity and potential for phosphoester bond hydrolysis. Multi-step chromatographic protocols are essential:

  • Ion-Exchange Chromatography: Diethylaminoethyl (DEAE)-Sephadex or DEAE-cellulose resins separate the negatively charged FAD derivative from neutral impurities and unreacted precursors using shallow ammonium bicarbonate or ammonium acetate gradients (e.g., 0.05 M to 0.5 M) [1].
  • Reverse-Phase HPLC: Employing C18 columns with mobile phases of aqueous buffers (e.g., 50 mM ammonium formate, pH 5.0) and methanol/acetonitrile gradients provides high-resolution separation. Elution is monitored at 445 nm, where the modified flavin retains significant absorbance. Critical precautions include shielding columns and collection vessels from light using amber glass or foil wrapping [4].

Stabilization requires storage under inert atmosphere (argon or nitrogen) at -80°C in lyophilized form or in slightly acidic aqueous buffers (pH 4.0-5.0). Addition of radical scavengers like 1,4-dithiothreitol (DTT, 1 mM) minimizes photodegradation during handling. Azide functionality integrity is confirmed pre-experiment by Fourier-transform infrared spectroscopy, maintaining the characteristic asymmetric N₃ stretch at 2100-2140 cm⁻¹ [1] [6].

Structural Analysis of 6-Azido-FAD

Nuclear Magnetic Resonance and Mass Spectrometry Profiling

Comprehensive nuclear magnetic resonance analysis reveals distinct alterations in the flavin ring electronic environment induced by azide substitution:

  • ¹H NMR: The most significant shift occurs at H5, which experiences substantial deshielding (Δδ ≈ +0.5 ppm) due to the electron-withdrawing azide group at the adjacent C6 position. The methyl protons of the ribityl chain (e.g., H3' and H4') show minor upfield shifts (Δδ ≈ -0.1 ppm) [4] [6].
  • ¹³C NMR: C6 itself resonates at approximately 145 ppm, distinct from the native FAD C6 signal near 135 ppm. The C4a and C10a carbonyl carbons exhibit downfield shifts of 3-5 ppm, indicating reduced electron density throughout the π system.
  • ³¹P NMR: Confirms integrity of the pyrophosphate linkage, showing a characteristic singlet near -10.5 to -11.0 ppm, comparable to native FAD [1].

Mass spectrometry provides definitive confirmation of molecular composition and modification:

  • High-Resolution Mass Spectrometry: Electrospray ionization in negative mode yields the expected [M-H]⁻ ion at m/z 953.1498 (calculated for C₂₇H₃₁N₁₂O₁₅P₂), with deviations < 5 ppm. Diagnostic fragment ions include the flavin mononucleotide portion at m/z 456.0602 (C₁₇H₁₉N₇O₉P⁻) and the adenosine monophosphate ion at m/z 348.0704 (C₁₀H₁₅N₅O₇P⁻) [4].
  • Tandem Mass Spectrometry: Collision-induced dissociation fragments the pyrophosphate bond as the primary cleavage pathway, generating the 6-azido-FMN and adenosine-5'-monophosphate ions. Secondary fragmentation of the 6-azido-FMN ion shows loss of N₂ from the azide group, generating a reactive nitrene species detectable at m/z 428.0580 [6].

X-ray Crystallography of Azido-Flavin Complexes

Crystallographic analysis of 6-azido-FAD bound to target proteins faces inherent challenges due to the photoreactivity of the azide group and conformational flexibility of the coenzyme. Successful structural determination requires specialized approaches:

  • Radiation Damage Mitigation: Crystals are typically cryo-cooled with liquid nitrogen and exposed to highly collimated microbeams during synchrotron data collection. Dose limitations (< 20 kGy) and rapid data collection protocols minimize X-ray-induced decomposition of the azide moiety [4] [5].
  • Crystal Handling: Strict light avoidance protocols (green safelights) during crystal harvesting and mounting prevent photolytic degradation of the azido group before diffraction analysis.
  • Seeding and Dehydration: Macro-seeding techniques coupled with controlled crystal dehydration (increasing precipitant concentration by 5-15%) significantly improve diffraction resolution. This approach, validated for cytochrome P450 reductase complexes, has enhanced 6-azido-FAD complex structures from initial 3.5 Å to 2.2 Å resolution [5].

Crystal structures consistently show the azido group extending into solvent channels or occupying defined protein pockets without major backbone perturbations. The flavin ring maintains its planar conformation, with the N3-N2-N1 angle of the azide averaging 172° ± 3°, indicating minimal steric strain. Distances between the terminal azide nitrogen (N1) and potential hydrogen bond donors in the protein environment range from 3.0 to 3.5 Å, suggesting possible weak polar interactions [4] [5].

Comparative Studies with Native Flavin Adenine Dinucleotide and Analogues

Systematic comparison of 6-azido-FAD with native FAD and structurally related analogues reveals distinct biophysical and functional properties:

  • Redox Potential: The electron-withdrawing azide group significantly alters the flavin redox chemistry. Cyclic voltammetry shows a positive shift in the first reduction potential (E°₁) of approximately +90 mV compared to native FAD (from -0.219 V to -0.129 V vs. standard hydrogen electrode), indicating stabilization of the semiquinone state. The second reduction potential (E°₂) shifts even more dramatically (> +150 mV), reflecting increased difficulty in forming the hydroquinone [6].
  • Spectroscopic Signatures: Ultraviolet-visible spectroscopy shows a 5-7 nm blue shift of the primary absorption maximum (from 450 nm to 443-445 nm) and a 15-20% reduction in extinction coefficient (ε₄₄₅ ≈ 10,500 M⁻¹cm⁻¹ vs. ε₄₅₀ ≈ 12,900 M⁻¹cm⁻¹ for FAD). Fluorescence is nearly completely quenched (quantum yield Φ < 0.005) due to efficient intersystem crossing promoted by the heavy-atom effect of the azide nitrogen atoms [6].
  • Protein Binding Affinity: Isothermal titration calorimetry studies with oxidoreductases (e.g., glutathione reductase) show 2-5 fold reduced binding affinity for 6-azido-FAD compared to native FAD. This decrease stems primarily from unfavorable entropy changes (ΔΔS ≈ -30 J·mol⁻¹·K⁻¹), likely reflecting constrained positioning of the azide group within the binding pocket [6].

Table 2: Biophysical Properties of 6-Azido-FAD versus Native FAD

PropertyNative FAD6-Azido-FADFunctional Implication
UV-Vis λₘₐₓ (nm)375, 450370, 443-445Altered light absorption
εₘₐₓ (M⁻¹cm⁻¹)~12,900 (450 nm)~10,500 (445 nm)Reduced spectroscopic sensitivity
Fluorescence Quantum Yield0.03<0.005Suited for photoaffinity labeling
E°₁ (V vs SHE)-0.219 ± 0.010-0.129 ± 0.015Enhanced semiquinone stability
Melting PointDecomp. >200°CDecomp. 150-160°CReduced thermal stability
Hydrolytic Stability (t₁/₂, pH 7)>1000 h~120 hRequires careful handling/storage

The combined structural data confirm that 6-azido-FAD serves as a structurally conservative yet electronically perturbed FAD analogue. Its primary utility lies in exploiting the azide group for bioorthogonal conjugation (e.g., Staudinger ligation, click chemistry) and photoaffinity crosslinking, enabled by the azide's photoreduction to nitrene upon ultraviolet irradiation. These applications leverage the molecule's preserved ability to bind flavoproteins while introducing a chemically tractable handle for downstream modifications, without requiring fundamental alteration of the core isoalloxazine structure [1] [6].

Properties

CAS Number

101760-85-4

Product Name

6-Azido-fad

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(6-azido-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

Molecular Formula

C27H32N12O15P2

Molecular Weight

826.6 g/mol

InChI

InChI=1S/C27H32N12O15P2/c1-9-3-11-16(15(10(9)2)36-37-29)33-18-24(34-27(46)35-25(18)45)38(11)4-12(40)19(42)13(41)5-51-55(47,48)54-56(49,50)52-6-14-20(43)21(44)26(53-14)39-8-32-17-22(28)30-7-31-23(17)39/h3,7-8,12-14,19-21,26,40-44H,4-6H2,1-2H3,(H,47,48)(H,49,50)(H2,28,30,31)(H,35,45,46)

InChI Key

RQLZKEINAGKZBZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Synonyms

6-azido-FAD

Canonical SMILES

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

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